molecular formula C9H9NOS B15230644 (2-Methylbenzo[d]thiazol-4-yl)methanol

(2-Methylbenzo[d]thiazol-4-yl)methanol

Cat. No.: B15230644
M. Wt: 179.24 g/mol
InChI Key: TYSRZORJCDIWOF-UHFFFAOYSA-N
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Description

(2-Methylbenzo[d]thiazol-4-yl)methanol is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound has a methyl group attached to the second carbon of the benzothiazole ring and a methanol group attached to the fourth carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylbenzo[d]thiazol-4-yl)methanol typically involves the reaction of 2-methylbenzothiazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a reducing agent, such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Methylbenzo[d]thiazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Methylbenzo[d]thiazol-4-yl)methanol involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative and mood disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylbenzo[d]thiazol-4-yl)methanol is unique due to the presence of both a methyl group and a methanol group on the benzothiazole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

(2-methyl-1,3-benzothiazol-4-yl)methanol

InChI

InChI=1S/C9H9NOS/c1-6-10-9-7(5-11)3-2-4-8(9)12-6/h2-4,11H,5H2,1H3

InChI Key

TYSRZORJCDIWOF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2S1)CO

Origin of Product

United States

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